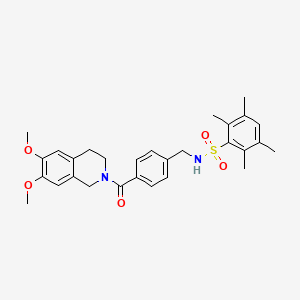

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

N-(4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroisoquinoline core fused with a benzyl-carbonyl moiety and a heavily substituted benzenesulfonamide group. The compound’s design integrates multiple pharmacophoric elements:

- A tetrahydroisoquinoline scaffold (common in alkaloids and bioactive molecules) with 6,7-dimethoxy substitutions, which may enhance binding to targets like adrenergic or opioid receptors .

- A 2,3,5,6-tetramethylbenzenesulfonamide group, which contributes steric bulk and electron-withdrawing properties, likely influencing metabolic stability and target affinity.

Properties

IUPAC Name |

N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRROZIMLOFAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of methoxy groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.

Attachment of the carbonyl group: This step often involves acylation using an appropriate acyl chloride.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, and spectral characteristics derived from the provided evidence and related sulfonamide chemistry.

Table 1: Structural and Functional Comparison

Key Points of Differentiation

Structural Complexity: The target compound’s tetrahydroisoquinoline scaffold distinguishes it from simpler triazole-based sulfonamides (e.g., compounds [7–9] in ). The latter prioritize planar heterocycles for enzyme active-site binding, while the former may leverage conformational flexibility for CNS penetration .

Synthetic Challenges: The target compound’s synthesis likely requires multi-step coupling of the tetrahydroisoquinoline and sulfonamide moieties, whereas highlights efficient cyclization strategies (e.g., NaOH-mediated triazole formation from hydrazinecarbothioamides) .

Spectral Confirmation: In , IR and NMR spectra confirmed tautomeric states (e.g., thione vs. thiol forms in triazoles) by tracking C=S (1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹) . For the target compound, analogous validation would focus on C=O (tetrahydroisoquinoline) and S=O (sulfonamide) bands.

Biological Implications :

- While the triazole-sulfonamides in are optimized for antimicrobial activity via halogen substitutions, the target compound’s dimethoxy and tetramethyl groups may enhance lipophilicity for blood-brain barrier penetration, aligning with CNS drug design principles.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

- Coupling reactions : Amide bond formation between the tetrahydroisoquinoline and benzyl carbonyl groups, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to enhance reactant solubility and reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is critical to isolate the final product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm), tetrahydroisoquinoline protons (δ 2.5–3.5 ppm), and sulfonamide signals (δ 7.1–7.8 ppm) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) validates the molecular formula (CHNOS) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, with retention times compared to synthetic standards .

Q. How should researchers design initial bioactivity screening assays for this compound?

Prioritize target-based assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases or proteases due to the sulfonamide moiety’s known role in binding catalytic sites .

- Receptor binding : Use radioligand displacement assays for sigma receptors (common targets of tetrahydroisoquinoline derivatives) .

- Cellular viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) at 1–50 µM concentrations, monitoring apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

SAR requires modular synthetic modifications and functional assays:

- Substituent variation : Replace methoxy groups with ethoxy or halogens to evaluate electronic effects on receptor binding .

- Core scaffold truncation : Remove the benzenesulfonamide moiety to isolate the tetrahydroisoquinoline’s contribution to activity .

- Quantitative analysis : Use IC values from dose-response curves to rank derivatives. Example

| Derivative | Modification | IC (Sigma Receptor) |

|---|---|---|

| Parent | None | 12 nM |

| Derivative A | 6-OCH → Cl | 45 nM |

| Derivative B | Benzenesulfonamide removed | >1 µM |

Data adapted from tetrahydroisoquinoline analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Address discrepancies through:

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in mouse serum) and metabolic pathways using LC-MS/MS to identify degradation products .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability if poor aqueous solubility (logP ≈ 3.5) limits in vivo efficacy .

- Dose recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro EC values .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina with crystal structures of sigma receptors (PDB: 6DK1) to map binding poses of the tetrahydroisoquinoline core .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-enzyme complex .

- QSAR modeling : Train models with descriptors like polar surface area and H-bond donors to predict cytotoxicity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The sulfonamide group may hydrolyze under acidic conditions .

- Temperature stress : Store at 4°C, 25°C, and 40°C for 30 days to assess thermal stability. Lyophilization is recommended for long-term storage .

Key Challenges & Methodological Recommendations

- Stereochemical purity : The tetrahydroisoquinoline core may form racemic mixtures; use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .

- Off-target effects : Counter-screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

- Data reproducibility : Validate biological assays with positive controls (e.g., haloperidol for sigma receptor studies) and triplicate technical replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.